molecular formula C14H8BrFO B11787690 5-Bromo-2-(4-fluorophenyl)benzofuran

5-Bromo-2-(4-fluorophenyl)benzofuran

Cat. No.: B11787690
M. Wt: 291.11 g/mol
InChI Key: GWCROCQOBXPTGA-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-fluorophenyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a fluorophenyl group at the 2-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-fluorophenyl)benzofuran can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .

Another method involves the cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis. These methods provide efficient and high-yielding routes to benzofuran derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-fluorophenyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, organoboron reagents, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and the use of solvents such as tetrahydrofuran (THF) and dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce more complex molecules with extended aromatic systems .

Scientific Research Applications

5-Bromo-2-(4-fluorophenyl)benzofuran has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-fluorophenyl)benzofuran depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA to exert its biological effects. The presence of the bromine and fluorophenyl groups can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(4-fluorophenyl)benzofuran is unique due to the specific combination of the bromine and fluorophenyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H8BrFO

Molecular Weight

291.11 g/mol

IUPAC Name

5-bromo-2-(4-fluorophenyl)-1-benzofuran

InChI

InChI=1S/C14H8BrFO/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8H

InChI Key

GWCROCQOBXPTGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Br)F

Origin of Product

United States

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